

an introduction to ANTAQ's role in port security and safety

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An In-depth Guide to **ANTAQ's** Role in Port Security and Safety

Introduction to ANTAQ

The Brazilian National Agency of Waterway Transportation (**ANTAQ**) is the regulatory body responsible for the supervision of waterway transportation of passengers and cargo, as well as the operation of port infrastructure in Brazil.[1] Established by Law No. 10,233 in 2001, **ANTAQ's** mandate is to ensure the safety, efficiency, and sustainability of the nation's maritime and inland waterway sectors.[1] The agency plays a pivotal role in implementing and enforcing national and international regulations, promoting competition, and regulating tariffs to foster a secure and competitive environment for port operations.[1]

Regulatory Framework for Port Security

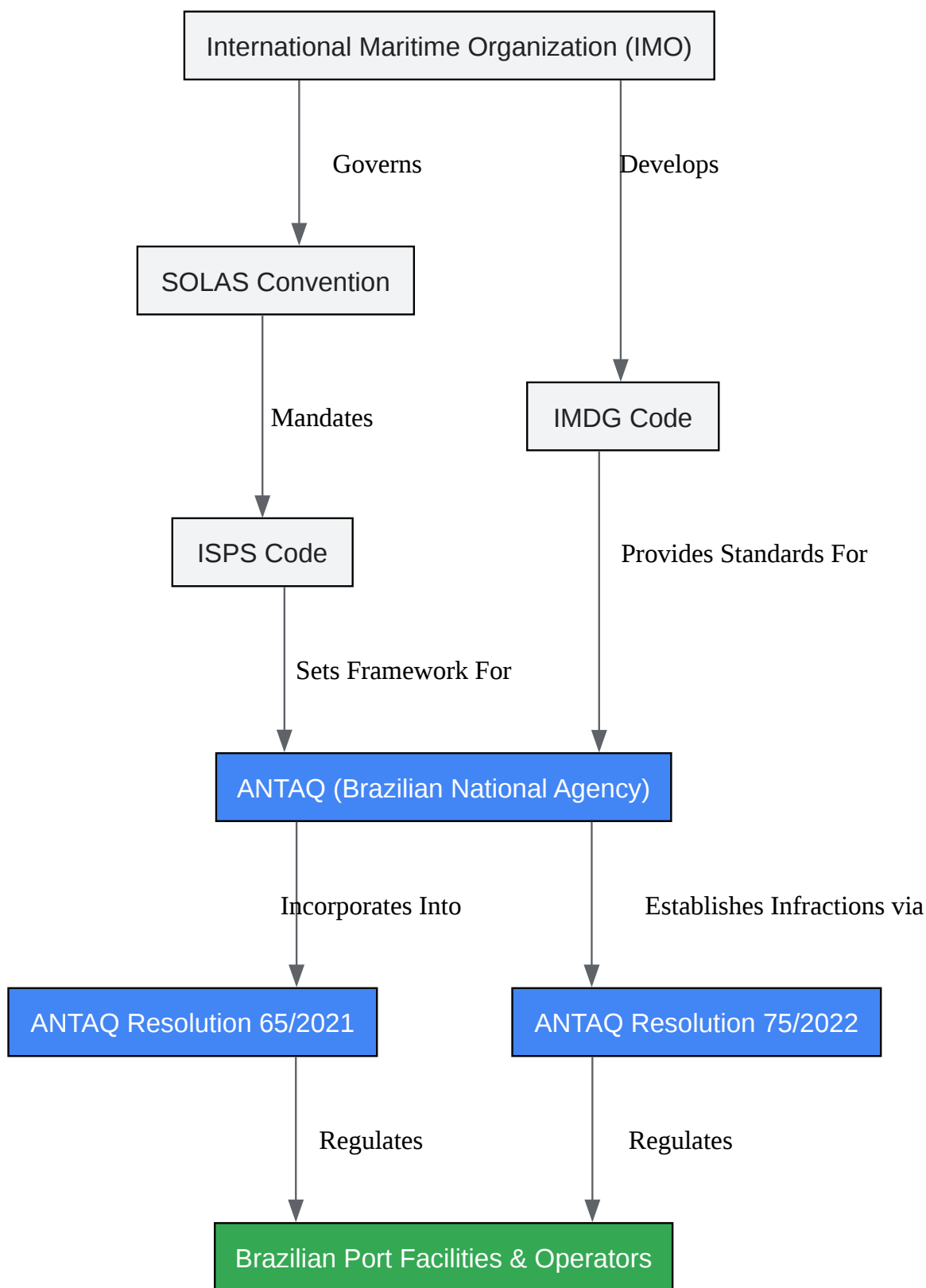
ANTAQ's authority in port security is anchored in a multi-layered legal framework that incorporates international conventions into national regulations. The agency ensures that Brazilian port facilities adhere to global security standards, primarily those established by the International Maritime Organization (IMO).

International Standards Implementation

The cornerstone of global maritime security is the International Ship and Port Facility Security (ISPS) Code, which was adopted under the International Convention for the Safety of Life at Sea (SOLAS).[2][3] The ISPS Code provides a comprehensive, mandatory security regime for

international shipping and port facilities.[4] **ANTAQ** is the competent authority for ensuring the implementation of the ISPS Code in Brazil. This involves overseeing that port facilities conduct security assessments and develop and maintain security plans.[5]

ANTAQ's Resolution No. 65 of 2021 explicitly incorporates aspects of the ISPS Code and the International Maritime Dangerous Goods (IMDG) Code.[5] This resolution establishes procedures for the handling of dangerous goods and harmonizes Brazilian regulations with international standards for occupational health and safety, physical security of port facilities, and environmental protection.[5]



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Caption: Regulatory hierarchy for port security in Brazil.

Core Methodologies for Security and Safety

ANTAQ employs systematic procedures and methodologies to assess risks, ensure compliance, and respond to incidents, thereby upholding security and safety across Brazilian ports.

Port Facility Security Assessment and Plan

A fundamental process mandated by the ISPS Code and overseen by **ANTAQ** is the Port Facility Security Assessment (PFSA). This is a risk management activity that forms the basis for developing a Port Facility Security Plan (PFSP).^{[3][6]}

Experimental Protocol: Port Facility Security Assessment (PFSA)

- **Asset and Infrastructure Identification:** The initial step involves identifying and evaluating critical assets and infrastructure that require protection. This includes piers, cargo handling equipment, control centers, and utility systems.
- **Threat Identification:** All possible threats to the identified assets are systematically identified. This includes threats of terrorism, piracy, contraband smuggling, and other illicit activities. The likelihood of these threats occurring is also evaluated.^[6]
- **Vulnerability Assessment:** This phase involves identifying weaknesses in physical security, structural integrity, protection systems, procedures, and other areas that may be exploited by a threat. This includes assessing human factors, infrastructure policies, and operational procedures.^[6]
- **Countermeasure Development:** Based on the assessment, security measures are developed to mitigate the identified vulnerabilities. The PFSA concludes with recommendations that will form the foundation of the Port Facility Security Plan (PFSP).

The PFSP is a detailed plan developed from the findings of the PFSA, outlining the specific security measures to be implemented at different security levels.^[6] The ISPS Code defines three security levels:

- **Security Level 1:** Normal operational level, where minimum protective security measures are maintained at all times.^{[2][3]}

- Security Level 2: A heightened level for a period of time when there is a heightened risk of a security incident.[2][3]
- Security Level 3: An exceptional level for a limited period when a security incident is probable or imminent.[2][3]

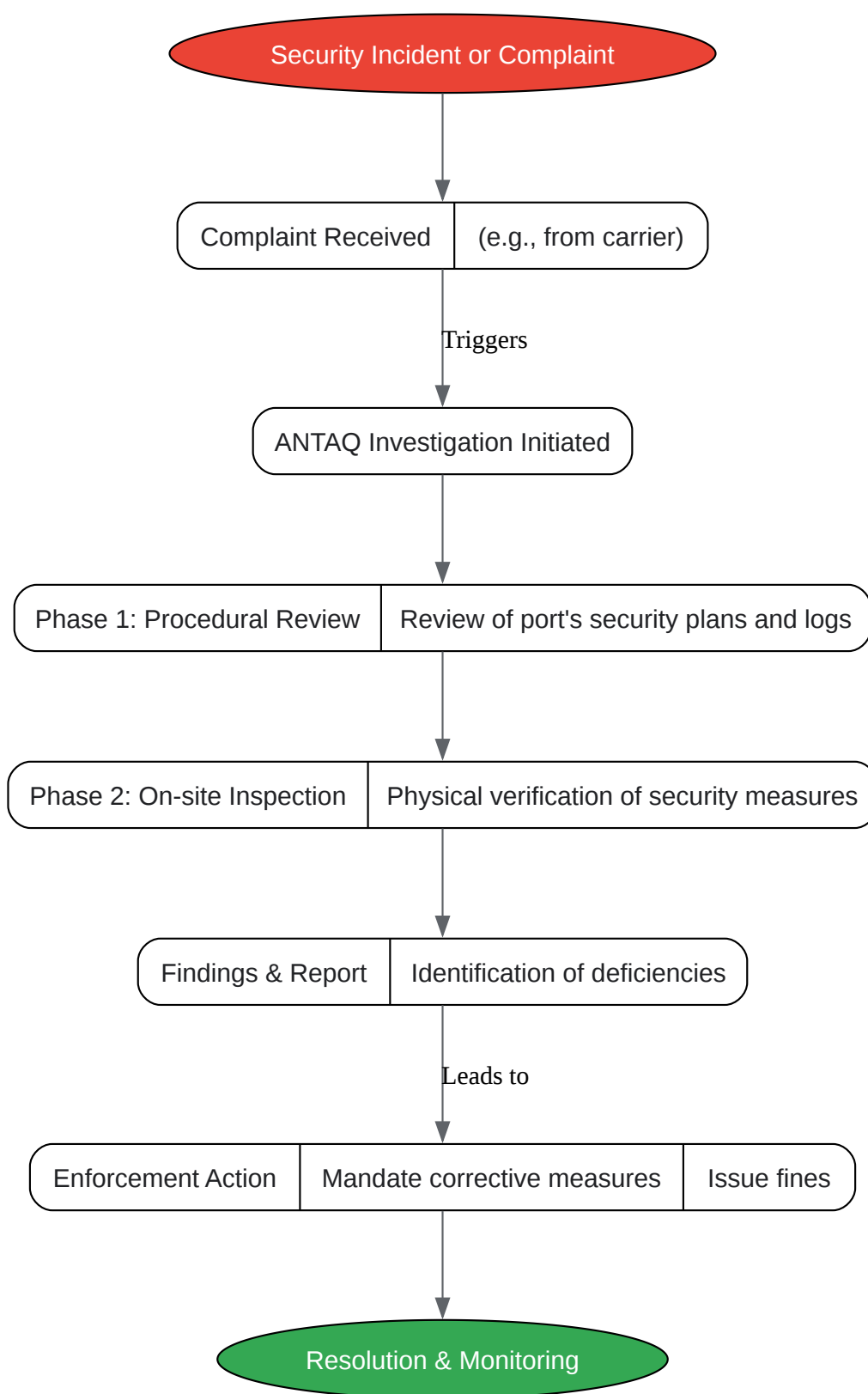


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Caption: Workflow from security assessment to plan implementation.

Incident Investigation and Enforcement

ANTAQ has the authority to investigate security breaches and enforce regulations. A notable example is the investigation launched at the Port of Natal following the discovery of 3.3 tons of cocaine and a formal complaint from a major shipping line about inadequate security.[7] The investigation protocol involved a multi-phase approach, including a deep dive into the complaint and on-site inspections by **ANTAQ** officials.[7] Such investigations can lead to the enforcement of corrective measures to enhance security, such as improving container scanning, on-site surveillance, and cargo control.[7]



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Caption: ANTAQ's security incident investigation workflow.

Technological Integration for Safety

To proactively enhance safety, **ANTAQ** utilizes advanced technologies. The agency signed a memorandum to use the Ship Maneuver Simulation Center of the Instituto Praticagem do Brasil.^[8] This allows for the precise simulation of ship maneuvers under various environmental conditions, including extreme weather.^[8] This methodology supports safer decision-making for port projects, helps prevent accidents like groundings, minimizes operational risks, and reduces overall logistics costs.^[8]

Quantitative Data in Port Operations

While detailed experimental data from **ANTAQ** is not publicly available, operational data provides context to the security and safety challenges the agency manages.

Data Point	Value/Metric	Port/Region	Year	Source
Illicit Drug Seizure	3.3 tons of cocaine	Port of Natal	2019	^[7]
Administrative Fine	BRL 250,000	N/A	2022	^[9]
Cargo Handling Growth	7.8% increase (YoY)	All Brazilian Ports	Aug 2025	^[10]
Total Cargo Handled	914.8 million tons	All Brazilian Ports	Jan-Aug 2025	^[10]
Iron Ore Exports	271.7 million tons	All Brazilian Ports	Jan-Aug 2025	^[10]

Table 1: Selected operational and enforcement data related to Brazilian ports under **ANTAQ**'s purview.

Conclusion

ANTAQ's role in port security and safety is comprehensive, extending from the national implementation of international codes to direct intervention and technological adoption. By mandating rigorous risk assessment methodologies like the PFSA, investigating security

incidents, and leveraging advanced simulation tools, **ANTAQ** provides a robust regulatory framework. The agency's actions are crucial for protecting Brazil's port infrastructure from a wide range of threats, ensuring the safety of personnel and the environment, and facilitating the secure and efficient flow of trade.

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